7-Methoxy-1-benzofuran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-benzofuran-4-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The methoxy group at the 7th position and the carboxylic acid group at the 4th position confer unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-benzofuran-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of salicylaldehyde derivatives, which undergo cyclization in the presence of acid catalysts. For instance, the cyclization of 2-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of piperidine can yield this compound .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-benzofuran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of methoxyquinones.
Reduction: Formation of 7-methoxybenzofuran-4-methanol or 7-methoxybenzofuran-4-aldehyde.
Substitution: Formation of various substituted benzofuran derivatives
Scientific Research Applications
7-Methoxy-1-benzofuran-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methoxy-1-benzofuran-4-carboxylic acid largely depends on its interaction with biological targets. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzofuran-4-carboxylic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
7-Hydroxybenzofuran-4-carboxylic acid: The hydroxyl group at the 7th position can form stronger hydrogen bonds compared to the methoxy group.
7-Methoxybenzofuran-5-carboxylic acid: The position of the carboxylic acid group affects the compound’s reactivity and interaction with biological targets
Uniqueness: 7-Methoxy-1-benzofuran-4-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, while the carboxylic acid group provides a site for further chemical modifications .
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-methoxy-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-13-8-3-2-7(10(11)12)6-4-5-14-9(6)8/h2-5H,1H3,(H,11,12) |
InChI Key |
WJWFXQQKZBYTMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.